
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as BRD0705, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide binds to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and inhibiting the transcription of target genes. This leads to the downregulation of genes involved in cell proliferation, inflammation, and other disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential as a therapeutic agent for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the cell type and experimental conditions used. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to BET inhibitors in different diseases. Finally, the combination of BET inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, is being explored as a potential strategy to enhance their efficacy.
Conclusion:
In conclusion, this compound is a promising small molecule compound with potential therapeutic applications in cancer, inflammation, and metabolic disorders. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of genes involved in disease processes. Despite its advantages, the synthesis of this compound is complex, and its potency and selectivity may vary depending on the experimental conditions used. However, the future directions for research on this compound are promising, and further studies are warranted to fully explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been found to inhibit the activity of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the progression of several diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-13-4-7-18(11-14(13)2)28(26,27)20-9-5-16(12-23-20)21(25)24-17-6-8-19(22)15(3)10-17/h4-12H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHOXYCBFPLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



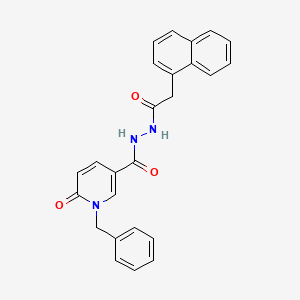
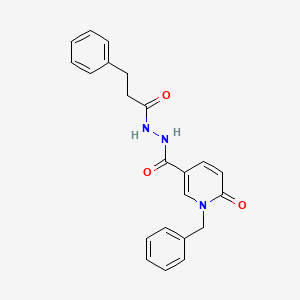
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B3206128.png)
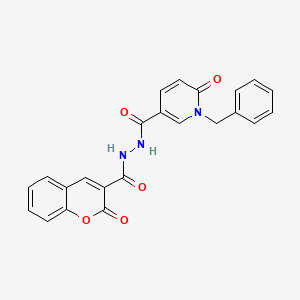
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B3206135.png)
![4-[(3-Bromobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3206142.png)
![3-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206143.png)
![N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206151.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B3206154.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B3206184.png)
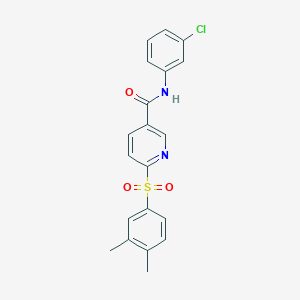
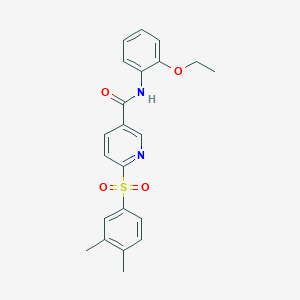
![3-phenyl-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206221.png)